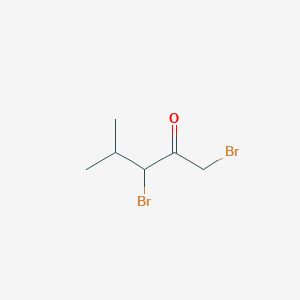
1,3-Dibromo-4-methylpentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-4-methylpentan-2-one is an organic compound that belongs to the class of halogenated ketones It is characterized by the presence of two bromine atoms and a methyl group attached to a pentanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dibromo-4-methylpentan-2-one can be synthesized through the bromination of 4-methyl-2-pentanone. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the pentanone molecule.
Industrial Production Methods
In an industrial setting, the production of 1,3-dibromo-4-methyl-2-pentanone may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibromo-4-methylpentan-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH⁻), amines (NH₂), or thiols (SH).
Reduction Reactions: The compound can be reduced to form 4-methyl-2-pentanone by using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: Oxidation of 1,3-dibromo-4-methyl-2-pentanone can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Substitution: Formation of 4-methyl-2-pentanone derivatives with different functional groups.
Reduction: Formation of 4-methyl-2-pentanone.
Oxidation: Formation of carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
1,3-Dibromo-4-methylpentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-dibromo-4-methyl-2-pentanone involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in changes in cellular pathways and biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dibromo-2-pentanone: Similar structure but lacks the methyl group at the fourth position.
4-Methyl-2-pentanone: Similar backbone but lacks the bromine atoms.
1,3-Dibromo-4-methyl-2-butanone: Similar structure but with a shorter carbon chain.
Uniqueness
1,3-Dibromo-4-methylpentan-2-one is unique due to the presence of both bromine atoms and a methyl group, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological systems.
Propriétés
Numéro CAS |
1577-29-3 |
|---|---|
Formule moléculaire |
C6H10Br2O |
Poids moléculaire |
257.95 g/mol |
Nom IUPAC |
1,3-dibromo-4-methylpentan-2-one |
InChI |
InChI=1S/C6H10Br2O/c1-4(2)6(8)5(9)3-7/h4,6H,3H2,1-2H3 |
Clé InChI |
HMEBPZUIUZXVFU-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)CBr)Br |
SMILES canonique |
CC(C)C(C(=O)CBr)Br |
Synonymes |
1,3-Dibromo-4-methyl-2-pentanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


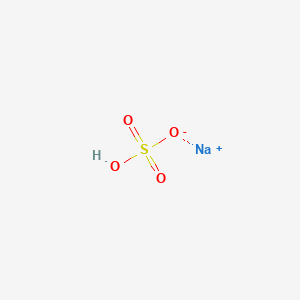


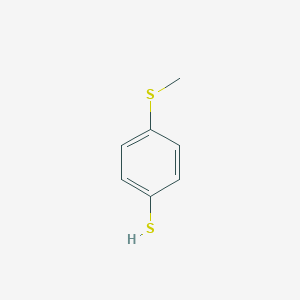

![Acetamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B72306.png)
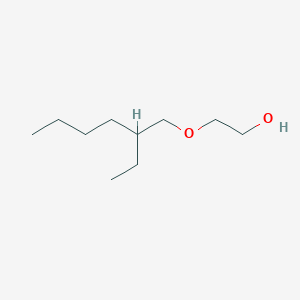


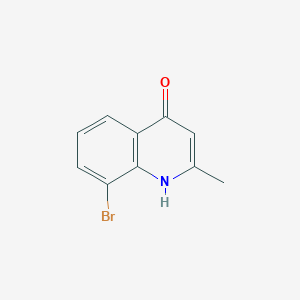


![10-[3-(Dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate](/img/structure/B72318.png)

